

Halide Exchange Synthesis of Auric Bromide: A Technical Guide

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This technical guide provides an in-depth overview of the halide exchange synthesis of auric bromide (AuBr₃), a compound of interest in catalysis and various fields of chemical research. This document outlines the core chemical principles, detailed experimental protocols, and characterization data for this synthetic route.

Introduction

Auric bromide, also known as gold(III) bromide, is a dark-red to black crystalline solid.[1] It typically exists as a dimer, Au₂Br₆, with two bromine atoms bridging the two square-planar gold centers.[1] While direct bromination of gold is a common synthetic method, halide exchange from a more readily available gold(III) chloride precursor offers a convenient and efficient alternative.[1][2] This process involves the substitution of chloride ligands with bromide ions, typically by reaction with hydrobromic acid or a bromide salt.[2][3] This guide focuses on the halide exchange methodology for the synthesis of auric bromide.

Synthesis Methodology: Halide Exchange

The halide exchange synthesis of auric bromide is predicated on the reaction of a gold(III) chloride species with a bromide source. The general reaction, starting from the dimeric form of gold(III) chloride, is as follows:

 $Au_2Cl_6 + 6 HBr \rightarrow Au_2Br_6 + 6 HCl[2]$



This reaction can be carried out using hydrobromic acid or by reacting a gold(III) chloride complex with an excess of a bromide salt in a suitable solvent.[2][3] To prevent the hydrolysis of the gold species, the reaction is often conducted in an anhydrous solvent such as dichloromethane.[3]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of auric bromide via halide exchange from tetrachloroauric(III) acid (HAuCl₄), which is readily prepared from gold. This protocol is based on established chemical principles of halide exchange reactions.

Materials:

- Tetrachloroauric(III) acid (HAuCl₄)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- · Schlenk flask and line
- · Magnetic stirrer and stir bar
- Rotary evaporator
- Vacuum line for sublimation

Procedure:

- Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 g
 of tetrachloroauric(III) acid in 20 mL of anhydrous dichloromethane under an inert
 atmosphere (e.g., nitrogen or argon).
- Addition of Hydrobromic Acid: While stirring vigorously, slowly add a threefold molar excess
 of 48% hydrobromic acid to the solution. A color change should be observed as the chloride
 ligands are exchanged for bromide.



- Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours under an inert atmosphere to ensure complete halide exchange.
- Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with three 20 mL portions of deionized water to remove excess hydrobromic acid and the hydrochloric acid byproduct.
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
- Purification: The crude auric bromide can be further purified by vacuum sublimation. Heat the
 crude product to 180-200 °C under a high vacuum.[3] The purified auric bromide will deposit
 on a cold finger or the cooler parts of the sublimation apparatus.
- Storage: Store the purified auric bromide in a desiccator in the dark, as it is hygroscopic and light-sensitive.[3]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference(s) |
|---------------------------|-------------------------------------|--------------|
| Molecular Formula | AuBr3 (exists as Au2Br6) | [1] |
| Molar Mass | 436.68 g/mol | |
| Appearance | Dark-red to black crystalline solid | [1] |
| Melting Point | 97.5 °C | [4] |
| Decomposition Temperature | > 160 °C | [5][6] |
| Solubility | Slightly soluble in water | [1] |

Characterization Data

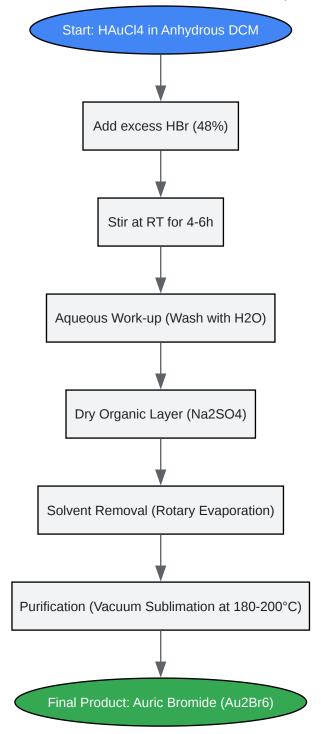


| Parameter | Value | Method | Reference(s) |
|--|---|---------------------|--------------|
| UV-Vis Absorption Maxima (for [AuBr ₄] ⁻) | 254, 380, 450 nm | UV-Vis Spectroscopy | [4] |
| Au-Br Bond Lengths | 2.42 - 2.51 Å | X-ray Diffraction | [2] |
| Raman Shifts | Not readily available in cited literature | Raman Spectroscopy | |

Mandatory Visualizations Experimental Workflow



Experimental Workflow for Auric Bromide Synthesis



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Caption: Workflow for the halide exchange synthesis of auric bromide.



Chemical Transformation Pathway

Au2Cl6 Gold(III) Chloride Dimer Halide Exchange Halide Exchange Au2Br6 Gold(III) Bromide Dimer Byproduct Formation Hydrochloric Acid

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Caption: Chemical transformation from auric chloride to auric bromide.

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